molecular formula C18H22ClFN2O3 B1243541 Flurpiridaz (18F) CAS No. 863887-89-2

Flurpiridaz (18F)

カタログ番号: B1243541
CAS番号: 863887-89-2
分子量: 367.8 g/mol
InChIキー: RMXZKEPDYBTFOS-LRFGSCOBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Flurpiridaz (18F) is a novel positron emission tomography (PET) myocardial perfusion imaging (MPI) radiotracer. It is a structural analog of pyridaben and binds to mitochondrial complex I with high affinity. Flurpiridaz (18F) has been developed specifically for MPI PET imaging studies in patients suspected of having coronary artery disease (CAD) .

準備方法

The synthesis of Flurpiridaz (18F) involves the radiolabeling of a pyridaben derivative with fluorine-18. The process can be fully automated on a modular lab-pharmtracer device without external purification. The precursor is obtained by multi-step synthesis starting from mucochloric acid, yielding the desired product with 35% efficiency. The radiolabeling is performed using the stable isotope [19F]F and TBA-HCO3 PTC, resulting in a high yield of the fluorinated compound. The automated synthesis on the ML-PT device provides a radiochemical yield of 55-65% with more than 98% radiochemical purity .

化学反応の分析

Flurpiridaz (18F) undergoes nucleophilic substitution reactions. The synthesis involves a nucleophilic attack by fluorine-18 on a tosylated precursor, followed by high-performance liquid chromatography (HPLC) purification and reformulation in saline containing 2% ethanol . The major product formed from this reaction is the radiolabeled Flurpiridaz (18F), which is used for PET imaging.

科学的研究の応用

Detection of Coronary Artery Disease

Flurpiridaz (18F) has been evaluated in several clinical studies for its effectiveness in detecting CAD. Notably, a Phase III trial demonstrated that Flurpiridaz PET had a sensitivity of 80.3% and specificity of 63.8% for detecting significant coronary artery stenosis when compared to SPECT . This trial highlighted Flurpiridaz's superior diagnostic accuracy, particularly in diverse patient populations, including women and obese individuals .

Myocardial Blood Flow Assessment

The ability of Flurpiridaz (18F) to quantify myocardial blood flow (MBF) represents a crucial application in cardiac diagnostics. Studies have shown that Flurpiridaz PET can accurately measure MBF and myocardial flow reserve, providing incremental diagnostic value beyond traditional assessments . This capability allows for better stratification of patients based on the severity of CAD and can guide therapeutic decisions.

Enhanced Imaging Quality

Flurpiridaz offers several advantages over existing radiotracers, including a favorable half-life of approximately 109 minutes, which allows for broader distribution and the feasibility of exercise stress testing . The high extraction fraction and low positron range contribute to improved image resolution and defect identification .

Case Study 1: Phase III Clinical Trial

In a multicenter Phase III trial involving over 600 patients, Flurpiridaz was tested against invasive coronary angiography as the standard reference. The results indicated that Flurpiridaz PET significantly outperformed SPECT in terms of both sensitivity and image quality for CAD detection . This study underscores the potential of Flurpiridaz to enhance diagnostic pathways in cardiology.

Parameter Flurpiridaz PET SPECT MPI
Sensitivity80.3%53.7%
Specificity63.8%Not specified

Case Study 2: Myocardial Blood Flow Analysis

A retrospective analysis from a Phase III trial assessed the incremental value of MBF quantification using Flurpiridaz PET. The findings revealed that stress MBF measurements correlated with the severity of coronary artery stenosis, indicating its utility in clinical practice for assessing ischemic heart disease .

作用機序

Flurpiridaz (18F) binds to mitochondrial complex I (NADH dehydrogenase) with high affinity. This binding inhibits the activity of the enzyme, which is primarily found in myocardial cells. The high first-pass extraction into cardiomyocytes and very slow washout from the heart make it an effective radiotracer for myocardial perfusion imaging .

類似化合物との比較

Flurpiridaz (18F) is compared with other PET MPI agents such as 13N-ammonia and 82Rb. It has a higher myocardial extraction fraction, lower positron range, and higher image resolution compared to these agents. The linear relationship between Flurpiridaz (18F) uptake and myocardial blood flow allows for more accurate myocardial blood flow quantitation . Similar compounds include 13N-ammonia and 82Rb, but Flurpiridaz (18F) is considered superior due to its unique properties and higher diagnostic performance .

生物活性

Flurpiridaz (18F) is a novel radiopharmaceutical used in positron emission tomography (PET) for myocardial perfusion imaging (MPI). Its development has marked significant advancements in the diagnostic evaluation of coronary artery disease (CAD). This article explores the biological activity of Flurpiridaz (18F), including its pharmacokinetics, biodistribution, diagnostic efficacy, and safety profile based on diverse research findings.

Pharmacokinetics and Biodistribution

Flurpiridaz (18F) exhibits distinct pharmacokinetic properties that enhance its utility in clinical settings. Studies have demonstrated that it has a high extraction fraction and a favorable half-life of approximately 109 minutes, which allows for flexible dosing and scheduling of imaging procedures. The biodistribution of Flurpiridaz is characterized by rapid myocardial uptake and minimal background activity, making it particularly effective for imaging myocardial blood flow (MBF).

Kinetic Modeling

Kinetic modeling of Flurpiridaz uptake has been assessed using one- and two-tissue compartment models. The two-tissue compartment model has shown to be more suitable for predicting myocardial uptake in various species, including humans. Notably, significant differences in tracer washout kinetics have been observed between species, with faster washout rates in mice compared to humans and pigs. This necessitates careful consideration when applying kinetic models across different species .

Diagnostic Efficacy

Flurpiridaz (18F) has undergone extensive clinical evaluation to determine its diagnostic performance in detecting CAD. A Phase III trial demonstrated that Flurpiridaz outperformed traditional 99mTc-labeled SPECT imaging, achieving higher sensitivity rates for detecting ≥50% coronary artery stenosis. Specifically, sensitivity was reported at 80.3% with Flurpiridaz compared to 53.7% for SPECT .

Case Studies

  • Study on Sensitivity and Specificity : In a comparative analysis involving 557 patients undergoing pharmacological stress testing, Flurpiridaz demonstrated superior diagnostic accuracy, particularly in women and obese patients, highlighting its potential as a reliable imaging agent for diverse populations .
  • AURORA Trial : This trial focused on the safety and efficacy of Flurpiridaz for patients referred for invasive coronary angiography due to suspected CAD. Results indicated that Flurpiridaz provided significant improvements in detecting functional ischemia compared to conventional methods .

Safety Profile

The safety profile of Flurpiridaz has been evaluated in multiple studies. Adverse events have been minimal, with most patients tolerating the tracer well during imaging procedures. The absence of early metabolite appearance and low radiation exposure further support its safety as a diagnostic tool .

Summary of Findings

Parameter Flurpiridaz (18F)
Half-life 109 minutes
Extraction Fraction High
Sensitivity (≥50% Stenosis) 80.3%
Specificity Not inferior to SPECT
Adverse Events Minimal

特性

CAS番号

863887-89-2

分子式

C18H22ClFN2O3

分子量

367.8 g/mol

IUPAC名

2-tert-butyl-4-chloro-5-[[4-(2-(18F)fluoranylethoxymethyl)phenyl]methoxy]pyridazin-3-one

InChI

InChI=1S/C18H22ClFN2O3/c1-18(2,3)22-17(23)16(19)15(10-21-22)25-12-14-6-4-13(5-7-14)11-24-9-8-20/h4-7,10H,8-9,11-12H2,1-3H3/i20-1

InChIキー

RMXZKEPDYBTFOS-LRFGSCOBSA-N

SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl

異性体SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCC[18F])Cl

正規SMILES

CC(C)(C)N1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)COCCF)Cl

Key on ui other cas no.

863887-89-2

同義語

BMS 747158-02
BMS-747158-02
BMS747158-02
F-18 BMS-747158-02
flurpiridaz F18

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。